2-(Methylsulfanyl)quinoline-3-carbaldehyde
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Overview
Description
2-(Methylsulfanyl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methylsulfanyl group at the second position and an aldehyde group at the third position of the quinoline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloroquinoline with sodium methylthiolate to introduce the methylsulfanyl group, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)quinoline-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(Methylsulfanyl)quinoline-3-carboxylic acid.
Reduction: 2-(Methylsulfanyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylsulfanyl group may also contribute to its biological activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Hydroxyquinoline-3-carbaldehyde
- 2-Aminoquinoline-3-carbaldehyde
Comparison: 2-(Methylsulfanyl)quinoline-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to 2-chloroquinoline-3-carbaldehyde, it is less reactive towards nucleophiles but may exhibit different biological activities. The presence of the methylsulfanyl group also makes it more lipophilic compared to its hydroxy and amino analogs .
Properties
IUPAC Name |
2-methylsulfanylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVAVEXFRUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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